Cas no 153274-63-6 (2-Indolizinecarboxylicacid, ethyl ester)

2-Indolizinecarboxylic acid, ethyl ester, is a heterocyclic compound featuring an indolizine core esterified with an ethyl group. This structure imparts versatility in organic synthesis, particularly in the development of pharmacologically active molecules and fine chemicals. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in coupling reactions and as an intermediate in medicinal chemistry. Its indolizine scaffold is of interest due to its potential bioactivity, making it valuable for research in drug discovery and agrochemical applications. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
2-Indolizinecarboxylicacid, ethyl ester structure
153274-63-6 structure
Product Name:2-Indolizinecarboxylicacid, ethyl ester
CAS No:153274-63-6
MF:C11H11NO2
MW:189.210542917252
CID:139391
PubChem ID:11252473
Update Time:2025-06-12

2-Indolizinecarboxylicacid, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Indolizinecarboxylicacid, ethyl ester
    • ethyl indolizine-2-carboxylate
    • 1-Ethoxycarbonyl-indolizin
    • 2-carboethoxyindolizine
    • SCHEMBL16739572
    • 153274-63-6
    • QGWGRWMQFFGAQV-UHFFFAOYSA-N
    • DTXSID30460133
    • 2-Indolizinecarboxylicacid,ethyl ester
    • EthylIndolizine-2-carboxylate
    • AKOS006321623
    • Inchi: 1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3
    • InChI Key: QGWGRWMQFFGAQV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=C2C=CC=CN2C=1)=O

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.13
  • Refractive Index: 1.564
  • PSA: 30.71000
  • LogP: 2.11600

2-Indolizinecarboxylicacid, ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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153274-63-6 95%
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Ethyl indolizine-2-carboxylate, 95% min
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2-Indolizinecarboxylicacid, ethyl ester Related Literature

Additional information on 2-Indolizinecarboxylicacid, ethyl ester

Comprehensive Overview of 2-Indolizinecarboxylic Acid, Ethyl Ester (CAS No. 153274-63-6)

The compound 2-Indolizinecarboxylic acid, ethyl ester (CAS No. 153274-63-6) is a heterocyclic organic molecule featuring an indolizine core structure. This ester derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential biological activities. The indolizine scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer properties. Researchers are increasingly exploring ethyl 2-indolizinecarboxylate as a building block for drug discovery, particularly in the development of small-molecule inhibitors and enzyme modulators.

In recent years, the demand for novel heterocyclic compounds like 2-Indolizinecarboxylic acid, ethyl ester has surged, driven by advancements in synthetic methodologies and high-throughput screening technologies. The compound's CAS No. 153274-63-6 serves as a unique identifier in chemical databases, facilitating its procurement and regulatory compliance. Its molecular formula, C11H11NO2, reflects a balanced lipophilicity, making it suitable for pharmacokinetic optimization in drug design. The ethyl ester moiety enhances membrane permeability, a critical factor in bioavailability studies.

The synthesis of ethyl 2-indolizinecarboxylate typically involves cyclization reactions of pyridine or pyrrole derivatives, often catalyzed by transition metals or organocatalysts. Green chemistry principles are increasingly applied to improve the sustainability of these processes, aligning with the pharmaceutical industry's focus on eco-friendly manufacturing. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the purity and identity of CAS No. 153274-63-6, ensuring reproducibility in research applications.

From a commercial perspective, 2-Indolizinecarboxylic acid, ethyl ester is available through specialty chemical suppliers, with pricing influenced by scale and purity requirements. Its applications extend beyond pharmaceuticals to include materials science, where its conjugated π-system is explored for organic electronics. The compound's stability under ambient conditions makes it a practical candidate for industrial use, though proper storage in inert atmospheres is recommended to prevent degradation.

Emerging trends highlight the role of indolizine derivatives in addressing antibiotic resistance and neurodegenerative diseases. Computational studies, including molecular docking and QSAR modeling, predict strong binding affinities for ethyl 2-indolizinecarboxylate against therapeutic targets like kinases and GPCRs. These insights accelerate hit-to-lead optimization in preclinical pipelines. Additionally, the compound's fluorescence properties are being investigated for biosensing applications, offering dual functionality in diagnostics and therapy.

Regulatory agencies classify CAS No. 153274-63-6 as a research chemical, requiring no special handling permits under standard laboratory conditions. However, researchers must adhere to institutional safety protocols when handling organic solvents during synthesis or formulation. Environmental impact assessments indicate low ecotoxicity for this ester, supporting its sustainable use in R&D.

In conclusion, 2-Indolizinecarboxylic acid, ethyl ester represents a promising scaffold with multidisciplinary applications. Its structural uniqueness and synthetic accessibility position it as a valuable tool for innovators in life sciences and advanced materials. Future studies may unlock further therapeutic potentials, reinforcing the importance of heterocyclic chemistry in solving global health challenges.

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